5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Description
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 5 and an ethyl ester at position 3. Its hydrochloride salt (CAS: 890713-72-1) has the molecular formula C₇H₁₂ClN₃O₃ and a molecular weight of 221.64 g/mol, while the base compound (CAS: 612511-72-5) corresponds to C₆H₉N₃O₃ . This compound is primarily used as a synthetic intermediate in pharmaceutical research, leveraging its reactive aminomethyl group for further derivatization .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSLNMUIIQUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
the general principles of heterocyclic synthesis and scale-up procedures can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester. These compounds exhibit a wide range of biological activities that are beneficial in cancer treatment:
- Mechanism of Action : The oxadiazole scaffold has been shown to interact with various cellular targets, leading to apoptosis in cancer cells. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors .
-
Case Studies :
- A study by Salahuddin et al. synthesized various substituted oxadiazoles and found that certain derivatives exhibited over 90% growth inhibition against CNS and renal cancer cell lines .
- Another investigation reported that specific oxadiazole derivatives had GI50 values below 10 µM across multiple cancer types, indicating potent anticancer activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antimicrobial activity:
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Other Therapeutic Uses
Beyond its anticancer and antimicrobial properties, this compound has been explored for additional therapeutic applications:
- Anti-inflammatory and Antioxidant Activities : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
- Antidiabetic Effects : Certain derivatives have shown potential in managing blood glucose levels in diabetic models .
Synthetic Methodologies
The synthesis of this compound typically involves reactions between amidoximes and carboxylic acids or their derivatives. Various synthetic routes have been developed to enhance yield and purity:
| Method | Description | Yield |
|---|---|---|
| Amidoxime Reaction | Reaction of amidoximes with carboxylic acid derivatives | High |
| Room Temperature Synthesis | Allows conversion at ambient temperatures for efficiency | Moderate |
Mechanism of Action
The mechanism of action of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Table 2: Heterocyclic Analogues
Biological Activity
5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, also known by its CAS number 144167-51-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique oxadiazole ring structure that is integral to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 157.13 g/mol
- InChI Key : ZRDSRXFGWKCXDJ-UHFFFAOYSA-N
- Boiling Point : Not available
Biological Activity
The biological activity of this compound has been explored in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Several studies have reported the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For example:
- Cytotoxicity Assays : MTT assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity with IC values comparable to standard chemotherapeutic agents.
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the amino group at position 5 enhances the compound's interaction with biological targets.
- Substituents on the oxadiazole ring can significantly influence both the potency and selectivity towards different cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of oxadiazole derivatives and tested their antibacterial activity against various strains. The results indicated that modifications at the nitrogen positions led to enhanced activity against resistant strains.
-
Evaluation of Anticancer Properties :
- In vitro studies using human glioblastoma and melanoma cell lines showed that this compound induced significant cell death compared to untreated controls. Further analysis revealed alterations in cell cycle progression and increased apoptotic markers.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15.0 | Disruption of cell wall synthesis |
| Antimicrobial | S. aureus | 20.0 | Inhibition of metabolic pathways |
| Anticancer | U251 (Glioblastoma) | 12.5 | Induction of apoptosis via caspase activation |
| Anticancer | WM793 (Melanoma) | 10.0 | Modulation of Bcl-2 family proteins |
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 5-aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester?
- Methodology : The compound can be synthesized via cyclocondensation reactions starting from precursors like carbazole or hydrazine derivatives. For example, hydrazine hydrate reacts with esters to form hydrazides, which are further functionalized with aldehydes or ketones to yield oxadiazole derivatives. Hydrolysis of esters (e.g., using 2M aqueous KOH in ethanol at 80°C for 2 hours) is a critical step to generate carboxylic acid intermediates, which may be re-esterified to obtain the target ethyl ester .
- Key Data : Reaction conditions (e.g., 10 equiv KOH, 80°C, 2 hours) and purification methods (recrystallization in ethanol) are essential for reproducibility.
Q. How can researchers confirm the purity and structural identity of the compound?
- Methodology :
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm purity .
- Spectroscopic Analysis : IR spectroscopy (e.g., O-C=O stretch at ~1703 cm⁻¹) and NMR (¹H/¹³C) confirm functional groups and substituents .
- Elemental Analysis : Quantitative determination of C, H, and N percentages (e.g., C: 70.16%, H: 5.30%, N: 24.54%) validates molecular composition .
Advanced Research Questions
Q. How can low yields in cyclization or dehydrohalogenation reactions be mitigated during synthesis?
- Methodology : Low yields in reactions like dehydrobromination can arise from side reactions or unstable intermediates. For example, using sodium amide (NaNH₂) in liquid ammonia at -70°C to -60°C improves selectivity for acetylene oxadiazole formation, though yields remain moderate (32–54%). Optimizing stoichiometry and reaction time or exploring alternative bases (e.g., LiN(i-Pr)₂) may enhance efficiency .
- Data Contradiction : Higher temperatures (-50°C to -40°C) reduce yields, emphasizing the need for strict temperature control .
Q. What strategies are effective for analyzing byproducts or decomposition pathways in oxadiazole derivatives?
- Methodology :
- HPLC-MS : Identifies low-abundance byproducts (e.g., oligomeric materials formed during NaNH₂-mediated reactions) .
- Stability Studies : Assess degradation under varying pH, temperature, or humidity. For example, 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid analogs degrade rapidly under acidic conditions, necessitating neutral storage .
- Key Insight : Byproduct profiles inform reaction optimization and storage protocols.
Q. How can superacidic media (e.g., CF₃SO₃H) be leveraged to functionalize 1,2,4-oxadiazoles?
- Methodology : Superacids enable electrophilic activation of inert positions on the oxadiazole ring. For instance, Brønsted superacid CF₃SO₃H facilitates Friedel-Crafts alkylation with arenes, introducing aryl groups at the 5-position. Lewis acids like AlCl₃ can further stabilize intermediates .
- Challenges : Side reactions (e.g., ring-opening) require careful control of acid strength and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
